![molecular formula C13H19NO B1386117 4-[(2-Methylcyclohexyl)oxy]aniline CAS No. 94661-10-6](/img/structure/B1386117.png)
4-[(2-Methylcyclohexyl)oxy]aniline
Overview
Description
“4-[(2-Methylcyclohexyl)oxy]aniline” is a chemical compound with the CAS Number: 94661-10-6. It has a molecular weight of 205.3 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19NO . The InChI code is 1S/C13H19NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h6-10,13H,2-5,14H2,1H3 .Scientific Research Applications
4-[(2-Methylcyclohexyl)oxy]aniline has been used in a variety of scientific research applications, including studies of biochemistry, physiology, pharmacology, and toxicology. It has been used to study the metabolism of drugs, the effects of drugs on the body, and the toxicity of certain compounds. In addition, this compound has been used in the development of new drugs, as well as in studies of the effects of existing drugs.
Mechanism of Action
The mechanism of action of 4-[(2-Methylcyclohexyl)oxy]aniline is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Inhibition of this enzyme can lead to increased levels of drugs in the body, which can have both beneficial and adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can affect the metabolism of drugs, as well as their absorption, distribution, and elimination. In addition, this compound has been shown to have an effect on the activity of certain enzymes, hormones, and neurotransmitters in the body.
Advantages and Limitations for Lab Experiments
4-[(2-Methylcyclohexyl)oxy]aniline has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects on the body can be studied in a controlled environment. However, it is important to note that this compound can be toxic in high doses, and it should be handled with caution. In addition, the effects of this compound on the body are not yet fully understood, so it is important to be aware of the potential risks.
Future Directions
There are several potential future directions for research on 4-[(2-Methylcyclohexyl)oxy]aniline. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be conducted to better understand the mechanism of action of this compound and its potential toxicity. Finally, studies could be conducted to explore the potential for this compound to be used as an inhibitor of cytochrome P450.
Safety and Hazards
The safety data sheet (SDS) for “4-[(2-Methylcyclohexyl)oxy]aniline” provides important information about its handling and storage. It is advised to handle the substance under inert gas and protect it from moisture . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Properties
IUPAC Name |
4-(2-methylcyclohexyl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12/h6-10,13H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQYPUDLTYCZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


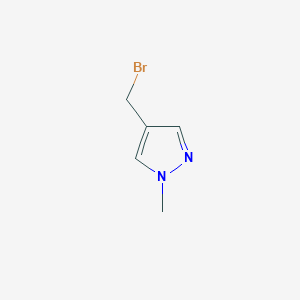
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)


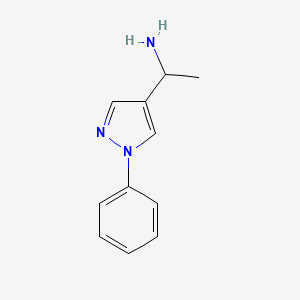

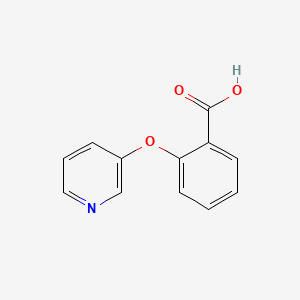
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)

amine](/img/structure/B1386053.png)
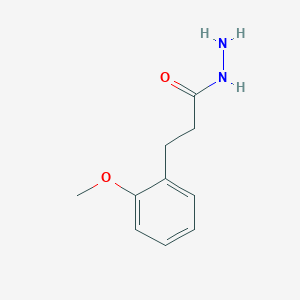
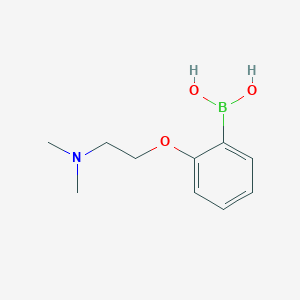

amine](/img/structure/B1386057.png)
